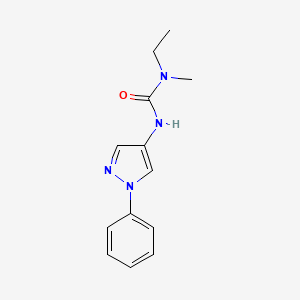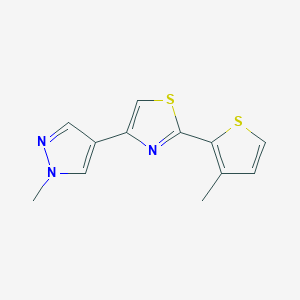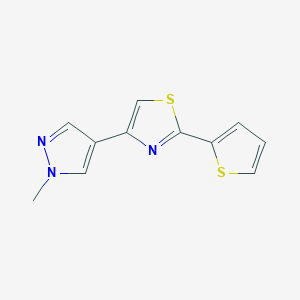
4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound is a heterocyclic organic compound that contains a thiazole ring, a pyrazole ring, and a thiophene ring. The unique structural features of this compound make it an interesting molecule for researchers to investigate.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has shown potential as an anti-microbial agent against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole in lab experiments is its unique structural features that make it an interesting molecule for researchers to investigate. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions that researchers can explore with 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole. Some of the potential future directions include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections.
2. Exploring the structure-activity relationship of this compound to identify more potent derivatives.
3. Studying the mechanism of action of this compound to gain a better understanding of its biological activity.
4. Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its suitability as a drug candidate.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole involves the reaction of 2-bromo-3-thiophenecarboxaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
Aplicaciones Científicas De Investigación
The unique structural features of 4-(1-Methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole make it an interesting molecule for researchers to investigate in various fields of scientific research. This compound has been studied for its potential biological and pharmacological applications such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Propiedades
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-thiophen-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-14-5-9(4-12-14)10-7-16-11(13-10)8-2-3-15-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXUGSKWIIJLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)

![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)


![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)



![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)